

chloral hydrate's molecular formula, weight, and basic characteristics

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Compound of Interest

Compound Name: Chloral hydrate

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An In-depth Technical Guide to Chloral Hydrate

This technical guide provides a comprehensive overview of the molecular and chemical properties of **chloral hydrate**, intended for researchers, scientists, and professionals in drug development. The document details its fundamental characteristics, metabolic pathways, and the experimental methodologies used to assess its activity.

Core Molecular and Physical Properties

Chloral hydrate, a sedative and hypnotic agent, is a geminal diol with the chemical formula $C_2H_3Cl_3O_2$.^{[1][2][3][4][5]} First synthesized in 1832, it has a history of clinical use, and an understanding of its physicochemical properties is crucial for its application in research and development.^[6]

Quantitative Data Summary

The key quantitative parameters of **chloral hydrate** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₂ H ₃ Cl ₃ O ₂	[1][2][3][4][5]
Molecular Weight	165.40 g/mol	[2][4][5][7][8]
Melting Point	57 °C	[4][6][7]
Boiling Point	96 °C (decomposes)	[6][7]
Density	1.91 g/cm ³ at 20°C	[6]
logP (Octanol/Water Partition Coefficient)	0.99	[6][9]
Water Solubility	Very soluble	[4][7]
Other Solubilities	Very soluble in olive oil, benzene, ethyl ether, and ethanol. Freely soluble in acetone and methyl ethyl ketone.	[4][7][9]

Basic Characteristics

Appearance: **Chloral hydrate** typically presents as colorless, transparent, or white crystals.[7][9]

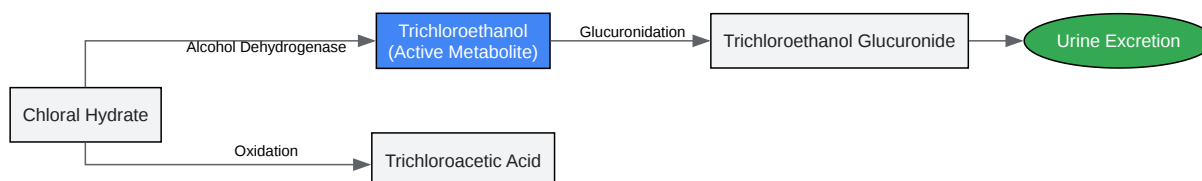
Odor and Taste: It possesses an aromatic, penetrating, and slightly acrid odor with a slightly bitter, caustic taste.[6][7][9]

Stability: The compound is known to slowly volatilize when exposed to air and can decompose upon exposure to light.[6] It is incompatible with certain substances, including alcohols, cyanides, iodine, strong bases, and carbonates.[4]

Metabolic Pathway

Upon administration, **chloral hydrate** is rapidly metabolized, primarily in the liver and erythrocytes, by alcohol dehydrogenase.[1][8] The principal active metabolite is trichloroethanol, which is largely responsible for the sedative and hypnotic effects of the drug.

[8] Trichloroethanol can be further conjugated with glucuronic acid to form trichloroethanol glucuronide, which is then excreted in the urine.[1] A secondary metabolic pathway involves the oxidation of **chloral hydrate** to trichloroacetic acid.[1][3]



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Metabolic pathway of **chloral hydrate**.

Mechanism of Action: GABAergic Modulation

The primary mechanism of action of **chloral hydrate**'s active metabolite, trichloroethanol, involves the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[8][9] Trichloroethanol enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions into the neuron.[8] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in the central nervous system depression observed as sedation and hypnosis.[8]

Experimental Protocols

Determination of Chloral Hydrate and its Metabolites in Biological Samples

A common method for the quantification of **chloral hydrate** and its metabolites (trichloroethanol, trichloroethanol glucuronide, and trichloroacetic acid) in biological matrices such as blood and urine is gas chromatography/mass spectrometry (GC/MS).[1]

Methodology:

- **Sample Preparation:** Biological samples are first treated to convert the analytes into their methyl ester derivatives.
- **Extraction:** The derivatized analytes are extracted from the aqueous biological matrix into an organic solvent.
- **GC Separation:** The extracted sample is injected into a gas chromatograph, where the different compounds are separated based on their volatility and interaction with the stationary phase of the GC column.
- **MS Detection:** As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio, allowing for sensitive and specific quantification.

A spectrophotometric method has also been described for the determination of **chloral hydrate** in pharmaceutical products.^{[1][2]} This method is based on the reaction of **chloral hydrate** with quinaldine ethyl iodide to produce a stable blue cyanine dye with a maximum absorbance at approximately 605 nm.^{[1][4]}

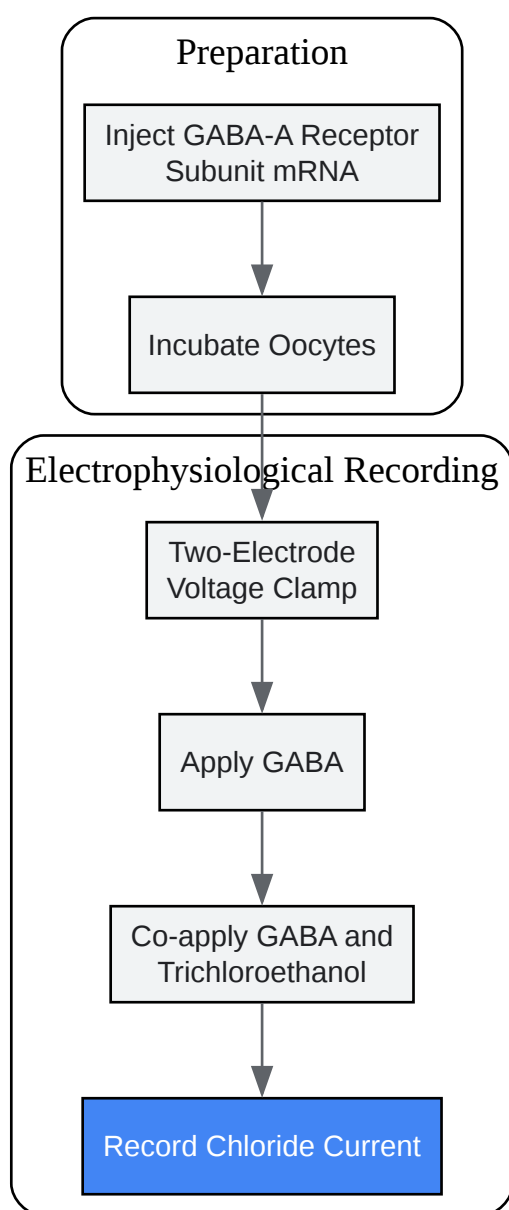
Electrophysiological Assessment of GABA-A Receptor Modulation

The effect of **chloral hydrate**'s active metabolite, trichloroethanol, on GABA-A receptor function can be assessed using electrophysiological techniques, such as the two-electrode voltage clamp method in *Xenopus* oocytes expressing human GABA-A receptors.

Experimental Workflow:

- **GABA-A Receptor Expression:** Messenger RNA (mRNA) encoding the subunits of the human GABA-A receptor (e.g., $\alpha 1$, $\beta 1$, $\gamma 2L$) are injected into *Xenopus laevis* oocytes. The oocytes are then incubated to allow for the expression and assembly of functional GABA-A receptors on the cell membrane.
- **Electrophysiological Recording:** An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

- **GABA Application:** A baseline current is established, and then a solution containing a known concentration of GABA is applied to the oocyte, which activates the GABA-A receptors and elicits an inward chloride current.
- **Co-application of Trichloroethanol:** The effect of trichloroethanol is assessed by co-applying it with GABA and measuring the change in the amplitude of the GABA-induced current. A potentiation of the current in the presence of trichloroethanol indicates a positive allosteric modulatory effect on the GABA-A receptor.



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Workflow for assessing GABA-A receptor modulation.

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